4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
Overview
Description
4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C15H23BFNO2 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-(Dimethylaminomethyl)-2-fluorophenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols. This property is exploited in the design of sensors and drug delivery systems. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form complexes with diol-containing molecules. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds that can modulate enzyme activity .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. The compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods. This degradation can affect its long-term efficacy in biochemical assays and therapeutic applications. Studies have shown that the compound’s effects on cellular function can diminish over time as it degrades, highlighting the importance of considering its stability in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular stress and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution within the body can affect its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals. The compound can localize to specific compartments or organelles within the cell, such as the nucleus or mitochondria, depending on its post-translational modifications and binding interactions. This localization can influence its activity and function within the cell .
Properties
IUPAC Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO2/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(9-13(12)17)10-18(5)6/h7-9H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAUMBMWEOYOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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